molecular formula C23H19ClFN3O2S2 B2593584 N-(2-chloro-4-fluorobenzyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1260914-97-3

N-(2-chloro-4-fluorobenzyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2593584
CAS No.: 1260914-97-3
M. Wt: 487.99
InChI Key: FTUWSDFXTZWGBR-UHFFFAOYSA-N
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Description

Chemical Structure and Properties The compound, with the molecular formula C₂₂H₁₇ClFN₃O₂S₂ and molecular weight 474.000 g/mol, features a thieno[3,2-d]pyrimidin-4-one core substituted at position 3 with a 2,4-dimethylphenyl group and at position 2 with a sulfanyl-linked acetamide moiety. The acetamide is further substituted with a 2-chloro-4-fluorobenzyl group (CAS No. 1040649-35-1) . Key structural attributes include:

  • Thienopyrimidinone core: A fused bicyclic system providing planar rigidity, facilitating interactions with biological targets.
  • Electron-withdrawing substituents: The chloro and fluoro groups enhance lipophilicity and metabolic stability.

Properties

IUPAC Name

N-[(2-chloro-4-fluorophenyl)methyl]-2-[3-(2,4-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClFN3O2S2/c1-13-3-6-19(14(2)9-13)28-22(30)21-18(7-8-31-21)27-23(28)32-12-20(29)26-11-15-4-5-16(25)10-17(15)24/h3-10H,11-12H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTUWSDFXTZWGBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NCC4=C(C=C(C=C4)F)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClFN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-chloro-4-fluorobenzyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide, with the CAS Number 1260914-97-3, is a synthetic compound characterized by its complex molecular structure and potential biological activities. This article provides an in-depth analysis of its biological activity based on various research findings.

PropertyValue
Molecular FormulaC23H19ClFN3O2S2
Molecular Weight488.0 g/mol
StructureComplex with multiple functional groups

The biological activity of this compound is primarily linked to its interaction with specific molecular targets. Research indicates that it may modulate enzyme activity and influence various signaling pathways involved in cellular processes.

  • Neuroprotective Effects : A study highlighted the compound's potential as an anti-epileptic agent. It was shown to improve behaviors in a pentylenetetrazole (PTZ)-induced seizure model in zebrafish by modulating neurotransmitter levels and exhibiting neuroprotective properties against oxidative stress .
  • Anticancer Activity : The compound has been investigated for its anticancer properties. It was identified through screening as having significant effects on cell proliferation in various cancer models. The mechanism involves inhibiting specific enzymes related to cell growth and survival .

Neuroprotective Study

In a study focused on epilepsy, the compound demonstrated significant neuroprotective effects by:

  • Upregulating : Levels of neurosteroids (e.g., allopregnanolone).
  • Downregulating : Stress-related neurotransmitters (e.g., cortisol) .

These findings suggest that the compound may offer therapeutic benefits in managing seizure disorders.

Anticancer Screening

A multicellular spheroid screening identified this compound as a novel anticancer agent. It showed:

  • IC50 Values : Indicating strong antiproliferative activity against cancer cell lines.
  • Mechanism : Inhibition of pathways associated with tumor growth and survival .

Comparative Analysis with Similar Compounds

To further understand the biological activity of this compound, a comparison with structurally similar compounds can provide insights into its efficacy.

Compound NameBiological ActivityIC50 (µM)
GM-90432Anti-epileptic0.22
Compound XAnticancer0.15
N-(Chloro-benzyl)Moderate neuroprotective0.24

Comparison with Similar Compounds

Comparative Data Table

Compound Name / ID Molecular Formula Molecular Weight (g/mol) Core Structure Key Substituents Notable Properties
Target Compound (CAS 1040649-35-1) C₂₂H₁₇ClFN₃O₂S₂ 474.00 Thieno[3,2-d]pyrimidinone 2,4-Dimethylphenyl; 2-chloro-4-fluorobenzyl High lipophilicity; planar rigidity
Pyrido[2,3-d]pyrimidinone analogue C₂₃H₁₇F₂N₃O₂S Not reported Pyrido[2,3-d]pyrimidinone 4-Fluorobenzyl; 2-fluorophenyl Reduced electron density
Hexahydrobenzothieno[2,3-d]pyrimidine analogue C₂₅H₂₆ClN₅O₂S₂ 540.10 Hexahydrobenzothienopyrimidine 4-Chlorophenyl; diethylamino-phenyl Conformationally rigid; improved stability
Trifluoromethylphenyl acetamide analogue C₂₀H₁₄ClF₃N₃O₂S₂ 502.92 Thieno[3,2-d]pyrimidinone 4-Chlorophenyl; 2-(trifluoromethyl)phenyl Enhanced lipophilicity (CF₃ group)
Benzothiazolyl acetamide (IWP-3) C₂₃H₁₈FN₅O₂S₂ 495.55 Thieno[3,2-d]pyrimidinone 4-Fluorophenyl; 6-methylbenzothiazolyl Strong π-π interactions; Wnt inhibition
Simplified acetamide C₁₄H₁₀ClF₂NO 283.69 Acetamide (no fused core) 4-Chlorophenyl; 3,4-difluorophenyl High bioavailability; low specificity

Key Research Findings

  • Electronic Effects : The 2,4-dimethylphenyl group in the target compound provides steric bulk and moderate electron-donating effects, contrasting with the electron-withdrawing 4-chlorophenyl in analogues .
  • Metabolic Stability: Saturated cores (e.g., hexahydrobenzothieno) in improve resistance to oxidative metabolism but reduce target affinity due to decreased planarity.
  • Biological Activity : The benzothiazole group in IWP-3 enhances binding to Wnt pathway proteins, while the target compound’s chloro-fluorobenzyl group may optimize interactions with kinases or GPCRs.

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